molecular formula C7H14N6O2 B8742937 2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxy}ethan-1-ol CAS No. 109114-20-7

2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxy}ethan-1-ol

Cat. No. B8742937
CAS RN: 109114-20-7
M. Wt: 214.23 g/mol
InChI Key: UWCHSXAUFIEWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxy}ethan-1-ol is a useful research compound. Its molecular formula is C7H14N6O2 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxy}ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxy}ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

109114-20-7

Product Name

2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxy}ethan-1-ol

Molecular Formula

C7H14N6O2

Molecular Weight

214.23 g/mol

IUPAC Name

2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C7H14N6O2/c8-5-11-6(9)13-7(12-5)10-1-3-15-4-2-14/h14H,1-4H2,(H5,8,9,10,11,12,13)

InChI Key

UWCHSXAUFIEWOJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)NC1=NC(=NC(=N1)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine and 11.6 g (0.11 mol) of 2-(2'-aminoethoxy)ethanol were added to 60 mL of water and heated to 100° C. while stirring the mixture as a suspension. After continuing the reaction for 2 hours, an aqueous solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water was dropwise added over 1 hour while maintaining the reaction temperature, and the reaction was continued for further 3 hours at the same temperature. The homogeneous reaction mixture thus obtained was gradually cooled and allowed to stand at room temperature for one night. The crystals precipitated were collected by filtration, washed with a small amount of water, and recrystallized from water to obtain 13.5 g of the intended compound, 2,4-diamino-6-(5-hydroxy-3-oxapentylamino)-1,3,5-triazine as crystals. Yield 62%.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

In a stainless steel autoclave of an inner volume of 100 ml, 1.26 g (10 mmol) of melamine, 250 mg of 5% Pd—C catalyst (50% hydrated preparation), 250 mg of CuO—Cr2O3—NiO—BaO catalyst (T-4364, manufactured by Nissan Girdler Catalyst Co., Ltd.), and 30 ml of diethylene glycol were charged. After the inside of the system was sufficiently substituted with nitrogen gas, 10 kg/cm2 of hydrogen gas was introduced at normal temperature under pressure. Then, the temperature was elevated while stirring, and after the temperature reached 260° C., the reaction was carried out at the same temperature for further 2 hours. After cooling, the reaction mixture was taken out and quantitative analysis of the reaction product was performed under the above analytical conditions. As a result, the reaction conversion rate of the starting material melamine was 50.0% and it was confirmed that there were produced 2,4-diamino-6-(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 34.3% and 2-amino-4,6-bis(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 6.7%, respectively.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
[Compound]
Name
CuO Cr2O3 NiO BaO
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a stainless steel autoclave of an inner volume of 100 ml, 1.26 g (10 mmol) of melamine, 250 mg of 5% Pd—C catalyst, 250 mg of cobalt powder, and 30 ml of diethylene glycol were charged. After the inside of the reaction system was sufficiently substituted with nitrogen gas, 10 kg/cm2 of hydrogen gas was introduced at normal temperature under pressure. Then, the temperature was elevated while stirring, and after the temperature reached 260° C., the reaction was carried out at the same temperature for further 2 hours. After cooling, the reaction mixture was taken out and quantitative analysis of the reaction product was performed under the above analytical conditions. As a result, the conversion rate of the starting material melamine was 74.4% and it was confirmed that there were produced 2,4-diamino-6-(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 35.4%, 2-amino-4,6-bis(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 19.6%, and 2,4,6-tris(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 3.9%, respectively.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a stainless steel autoclave of an inner volume of 100 ml, 1.26 g (10 mmol) of melamine, 250 mg of 5% Pd—C catalyst, 250 mg of CuO and 30 ml of diethylene glycol were charged. After the inside of the reaction system was sufficiently substituted with nitrogen gas, 10 kg/cm2 of hydrogen gas was introduced under pressure at normal temperature. Then, the temperature was elevated while stirring, and after the temperature reached 260° C., the reaction was carried out at the same temperature for further 2 hours. After cooling, the reaction mixture was taken out and quantitative analysis of the reaction product was performed under the above analytical conditions. As a result, the reaction conversion rate of the starting material melamine was 38.8% and it was confirmed that there were produced 2,4-diamino-6-(5-hydroxy-3-oxapentylamino) -1,3,5-triazine in a yield of 22.9% and 2-amino-4,6-bis(5-hydroxy-3-oxapentylamino)-1,3,5-triazine in a yield of 3.9%, respectively.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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